molecular formula C12H17Cl2NO3 B3142359 Ethyl 3-amino-3-(5-chloro-2-methoxyphenyl)propanoate hydrochloride CAS No. 502842-38-8

Ethyl 3-amino-3-(5-chloro-2-methoxyphenyl)propanoate hydrochloride

Cat. No.: B3142359
CAS No.: 502842-38-8
M. Wt: 294.17 g/mol
InChI Key: UXXMKSOJLIQWBH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(5-chloro-2-methoxyphenyl)propanoate hydrochloride (CAS: 502842-38-8) is a synthetic organic compound with the molecular formula C₁₂H₁₇Cl₂NO₃ and a molecular weight of 294.18 g/mol. It features a propanoate ester backbone substituted with an amino group and a 5-chloro-2-methoxyphenyl aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis .

Key structural attributes:

  • 5-Chloro-2-methoxyphenyl group: Provides electron-withdrawing (Cl) and electron-donating (OCH₃) effects, influencing reactivity and binding interactions.
  • Ethyl ester moiety: Improves lipophilicity, aiding membrane permeability in biological systems.
  • Amino group: Enables participation in hydrogen bonding and salt formation, critical for pharmacodynamic activity.

This compound is primarily utilized in drug discovery for synthesizing analogs targeting neurological and metabolic disorders .

Properties

IUPAC Name

ethyl 3-amino-3-(5-chloro-2-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3.ClH/c1-3-17-12(15)7-10(14)9-6-8(13)4-5-11(9)16-2;/h4-6,10H,3,7,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXMKSOJLIQWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)Cl)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-amino-3-(5-chloro-2-methoxyphenyl)propanoate hydrochloride is a chemical compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Compound Overview

  • Molecular Formula : C12H17ClNO3
  • Molecular Weight : 294.17 g/mol
  • CAS Number : 502842-38-8
  • Structure : The compound features an ethyl ester group, an amino group, and a substituted aromatic ring with chlorine and methoxy groups. Its structure can be represented by the SMILES notation:

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures exhibit antimicrobial effects against various bacterial strains such as E. coli, S. aureus, and fungi like C. albicans .
    • The compound's derivatives have been assessed for their antimicrobial potency, revealing zones of inhibition ranging from 9 to 20 mm against tested pathogens .
  • Cytotoxic Effects :
    • Preliminary studies suggest that the compound may possess cytotoxic properties against cancer cell lines, indicating potential as an anticancer agent. For instance, compounds derived from similar structures have shown efficacy against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) .
  • Anthelmintic Activity :
    • The compound's structural analogs have demonstrated significant anthelmintic activity, particularly those containing specific functional groups that enhance efficacy against parasitic worms .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, related studies suggest several pathways:

  • Targeting Bacterial Cell Walls : Similar compounds disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Some derivatives inhibit DNA and RNA synthesis in pathogenic organisms.
  • Induction of Apoptosis in Cancer Cells : The cytotoxic effects observed may be due to the induction of programmed cell death pathways in malignant cells.

Case Studies and Research Findings

A selection of relevant case studies highlights the compound's potential:

Study ReferenceFocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains with significant inhibition zones.
CytotoxicityDemonstrated effectiveness against EAC and DLA cell lines, suggesting anticancer potential.
Environmental ImpactExplored biodegradation pathways relevant to ethyl-based compounds, indicating environmental safety considerations.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Key Properties
Compound Name (CAS) Substituent Position & Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target compound (502842-38-8) 5-Cl, 2-OCH₃ C₁₂H₁₇Cl₂NO₃ 294.18 High solubility, pharmaceutical intermediate
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl (Enantiomers) 2,4-F₂ C₁₁H₁₄ClF₂NO₂ 265.69 Enhanced metabolic stability due to fluorine substituents
Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl 3-CH₃ C₁₆H₂₄ClNO₂ 297.83 Increased lipophilicity; potential CNS drug candidate
Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl (502841-88-5) 4-C₂H₅ C₁₃H₂₀ClNO₂ 257.75 Improved hydrophobic interactions; agrochemical applications
Ethyl 3-amino-3-(2-chlorophenyl)propanoate HCl (945419-77-2) 2-Cl C₁₂H₁₇Cl₂NO₂ 294.18 Altered steric hindrance; reduced solubility vs. 5-Cl isomer

Key Findings :

  • Electron-withdrawing groups (Cl, F) enhance stability but may reduce solubility. The 5-Cl-2-OCH₃ substitution in the target compound balances electronic effects, optimizing both reactivity and solubility .
  • Fluorinated analogs (e.g., 2,4-F₂) exhibit superior metabolic resistance due to fluorine’s inertness, making them suitable for prolonged-action formulations .
  • Alkyl substituents (e.g., 4-C₂H₅) increase hydrophobicity, favoring agrochemical applications where membrane penetration is critical .

Functional Group Modifications

Table 2: Backbone and Salt Variations
Compound Name (CAS) Functional Modifications Molecular Weight (g/mol) Impact on Bioactivity
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl (1375473-45-2) Hydroxy group at C3 294.18 Introduces hydrogen bonding; potential for enhanced target binding
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate HCl (1955519-95-5) Cyclobutyl, CF₃ groups 249.67 High steric bulk and electronegativity; niche applications in protease inhibitors
Venlaflaxine Hydrochloride Imp. B (50822-98-5) Dimethylamino, 4-OCH₃ 297.83 Altered pharmacokinetics due to tertiary amine; impurity profiling

Key Findings :

  • Hydroxy group incorporation (e.g., 3-hydroxypropanoate) enhances polarity and hydrogen-bonding capacity, improving receptor affinity but reducing blood-brain barrier penetration .
  • Trifluoromethyl (CF₃) groups significantly alter electronic density, making analogs useful in targeting enzymes with hydrophobic active sites .

Alkoxy Chain Variations

Table 3: Alkoxy Substituent Comparisons
Compound Name (CAS) Alkoxy Group Similarity Score Molecular Weight (g/mol)
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate 4-OCH₃ 0.88 252.73
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate HCl (1049735-26-3) 4-OC₂H₅ 0.88 280.75
Ethyl 3-amino-3-(4-propoxyphenyl)propanoate HCl (1049735-47-8) 4-OC₃H₇ 0.88 294.79

Key Findings :

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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